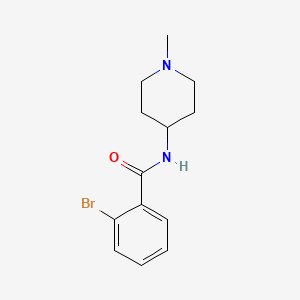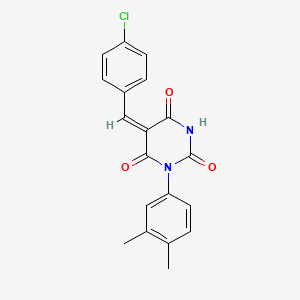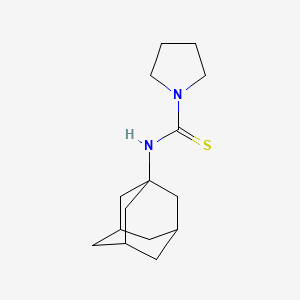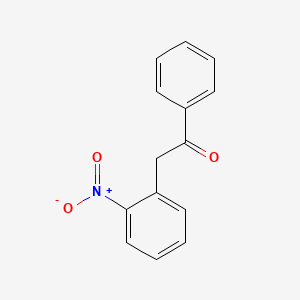![molecular formula C21H26O4 B5091247 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as Ipragliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to insulin resistance or inadequate insulin secretion. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels.
作用机制
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden inhibits the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, ipragliflozin promotes the excretion of glucose in the urine, leading to lower blood glucose levels. This mechanism of action is independent of insulin secretion and insulin resistance, making ipragliflozin a unique therapeutic option for the treatment of type 2 diabetes.
Biochemical and physiological effects:
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. It reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. This results in lower blood glucose levels, improved insulin sensitivity, and enhanced beta-cell function. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden also promotes weight loss and improves lipid metabolism by reducing triglyceride and LDL cholesterol levels.
实验室实验的优点和局限性
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has several advantages for lab experiments, including its unique mechanism of action, which is independent of insulin secretion and insulin resistance. This makes it a useful tool for studying the pathophysiology of type 2 diabetes and for testing new therapeutic approaches. However, ipragliflozin also has some limitations, including its specificity for SGLT2 and potential off-target effects on other transporters.
未来方向
There are several future directions for research on ipragliflozin, including its potential use in combination with other therapies for type 2 diabetes, such as insulin and glucagon-like peptide 1 (GLP-1) receptor agonists. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden may also have potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Further research is needed to fully understand the long-term safety and efficacy of ipragliflozin and to explore its potential cardiovascular and renal benefits.
合成方法
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden can be synthesized by several methods, including the reaction of 4-chloro-3-methoxybenzaldehyde with 3-isopropylphenol, followed by the reaction of the resulting product with 4-(bromomethyl)-1-butanol and sodium hydroxide. The final product is obtained by the reaction of the intermediate with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose and trifluoroacetic acid.
科学研究应用
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes. Moreover, it has been found to improve insulin sensitivity, beta-cell function, and lipid metabolism. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has also been investigated for its potential cardiovascular and renal benefits in patients with type 2 diabetes.
属性
IUPAC Name |
3-methoxy-4-[4-(3-propan-2-ylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-16(2)18-7-6-8-19(14-18)24-11-4-5-12-25-20-10-9-17(15-22)13-21(20)23-3/h6-10,13-16H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNIAGJVIQQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Isopropylphenoxy)butoxy]-3-methoxybenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)

![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
